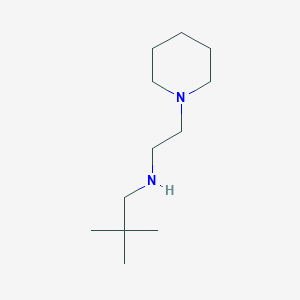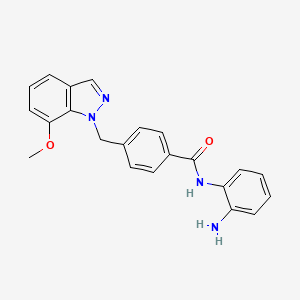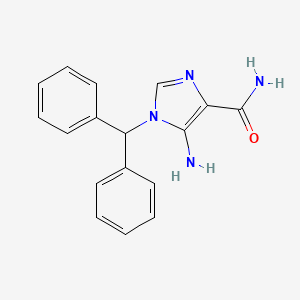
1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Métodos De Preparación
The synthesis of 1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of an imidazole derivative followed by carboxamide formation. The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid for nitration, and subsequent reactions may require catalysts such as nickel for cyclization .
Industrial production methods may involve optimizing these reactions for higher yields and purity, often through continuous flow processes or using advanced catalytic systems to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or other reactive sites, often using reagents like sodium methoxide or potassium cyanide
Major products from these reactions include amines, oxides, and substituted imidazole derivatives, which can further be utilized in various applications.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Potential use in drug development for treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Mecanismo De Acción
The mechanism by which 1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cellular processes. The nitro group plays a crucial role in these interactions, often undergoing reduction within microbial cells to form reactive intermediates that damage cellular components .
Comparación Con Compuestos Similares
Similar compounds to 1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide include other nitroimidazole derivatives such as metronidazole and tinidazole. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific combination of ethyl, methyl, and nitro groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable subject of ongoing research and industrial applications.
Propiedades
Número CAS |
5413-94-5 |
|---|---|
Fórmula molecular |
C7H10N4O3 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
3-ethyl-2-methyl-5-nitroimidazole-4-carboxamide |
InChI |
InChI=1S/C7H10N4O3/c1-3-10-4(2)9-7(11(13)14)5(10)6(8)12/h3H2,1-2H3,(H2,8,12) |
Clave InChI |
CWHPJNSEKBIFIY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC(=C1C(=O)N)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)

![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)


![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)



![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
